molecular formula C12H22N2O3S B2977137 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034500-54-2

1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2977137
CAS No.: 2034500-54-2
M. Wt: 274.38
InChI Key: BYHHAXWZYVXBMU-UHFFFAOYSA-N
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Description

This urea derivative features a hybrid structure combining a 3-methoxytetrahydrothiophen-3-ylmethyl group and a tetrahydro-2H-pyran-4-yl moiety. The tetrahydro-2H-pyran-4-yl group is a recurring motif in urea-based activators of cardiac myosin ATPase, a validated target for improving cardiac contractility .

Properties

IUPAC Name

1-[(3-methoxythiolan-3-yl)methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-16-12(4-7-18-9-12)8-13-11(15)14-10-2-5-17-6-3-10/h10H,2-9H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHHAXWZYVXBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can be achieved through a multi-step synthetic route. The general approach involves the following steps:

    Synthesis of 3-methoxytetrahydrothiophene: This intermediate can be prepared by the methoxylation of tetrahydrothiophene using appropriate reagents and conditions.

    Synthesis of tetrahydro-2H-pyran-4-amine: This intermediate can be synthesized by the reduction of tetrahydro-2H-pyran-4-one using suitable reducing agents.

    Coupling reaction: The final step involves the coupling of 3-methoxytetrahydrothiophene and tetrahydro-2H-pyran-4-amine using a urea-forming reagent such as phosgene or carbonyldiimidazole (CDI) under controlled conditions to yield the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their biological/physical properties are summarized below:

Table 1: Comparative Analysis of Urea Derivatives
Compound Name / ID Key Structural Features Biological Activity (Cardiac Myosin ATPase Activation) Physicochemical Properties Source
Target Compound - 3-Methoxytetrahydrothiophen-3-ylmethyl
- Tetrahydro-2H-pyran-4-yl
Not explicitly reported (inferred from analogs) Likely moderate lipophilicity (XlogP ~3.0, estimated) N/A
Compound 14
(1-(3-Phenylpropyl)-3-((tetrahydro-2H-pyran-4-yl)methyl)urea)
- 3-Phenylpropyl
- Tetrahydro-2H-pyran-4-ylmethyl
81.4% activation
FS = 20.50; EF = 13.10
Higher lipophilicity (phenyl group)
Compound 21
(1-(2-Morpholinoethyl)-3-(3-phenylpropyl)urea)
- Morpholinoethyl
- 3-Phenylpropyl
44.0% activation
FS = 24.79; EF = 15.65
Polar (morpholine increases solubility)
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea - 2-Methoxyphenyl
- Thiophen-2-yl
Not reported High complexity (XlogP ~3.5 estimated)
1-(2-Phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea - Phenoxyethyl
- Thiophen-3-yl
Not reported XlogP = 2.8; 7 rotatable bonds; PSA = 87.8 Ų

Key Observations

Impact of Substituents on Activity: The tetrahydro-2H-pyran-4-yl group (common in compounds 14 and the target) correlates with high cardiac myosin ATPase activation (81.4% for 14) . Replacing this with a morpholine ring (as in 21) reduces activity to 44%, highlighting the importance of the pyran ring for target engagement. The 3-methoxytetrahydrothiophen group in the target compound introduces sulfur-based polarity and conformational rigidity, which may enhance metabolic stability compared to phenylpropyl or phenoxyethyl analogs .

Polar Surface Area (PSA): Urea derivatives with heterocyclic moieties (e.g., thiophen in ) exhibit higher PSA values (~87.8 Ų), which may enhance membrane permeability compared to purely aliphatic analogs .

Synthetic Complexity :

  • The target compound’s 3-methoxytetrahydrothiophen group introduces synthetic challenges due to the stereochemistry of the tetrahydrothiophen ring, requiring precise reaction conditions akin to those in (e.g., iodomethane alkylation under controlled temperatures) .

Biological Activity

1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N1O3SC_{12}H_{19}N_{1}O_{3}S, with a molecular weight of approximately 253.35 g/mol. The compound features a tetrahydrothiophene ring and a tetrahydropyran moiety, which contribute to its biological properties.

The mechanism of action for this compound involves interactions with various biological targets, particularly enzymes and receptors. The urea group can mimic natural substrates, allowing the compound to inhibit enzyme activity or bind to specific receptors, disrupting normal biological processes. This mechanism is crucial for its therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, the DPPH radical scavenging assay shows that such compounds can effectively neutralize free radicals, which is critical in preventing oxidative stress-related diseases.

Cytotoxicity

Cell viability assays (MTT assay) have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. A study reported that concentrations as low as 10 µg/ml significantly reduced cell viability, suggesting its potential as an anticancer agent.

Case Studies

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of related compounds on breast cancer cells. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the upregulation of pro-apoptotic proteins like p53 and caspase-9 while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of similar thiophene derivatives showed that they could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in treating inflammatory diseases.

Data Summary Table

PropertyValue
Molecular FormulaC12H19N1O3SC_{12}H_{19}N_{1}O_{3}S
Molecular Weight253.35 g/mol
Antioxidant ActivityIC50 < 50 µg/ml
Cytotoxic ConcentrationEffective at 10 µg/ml

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